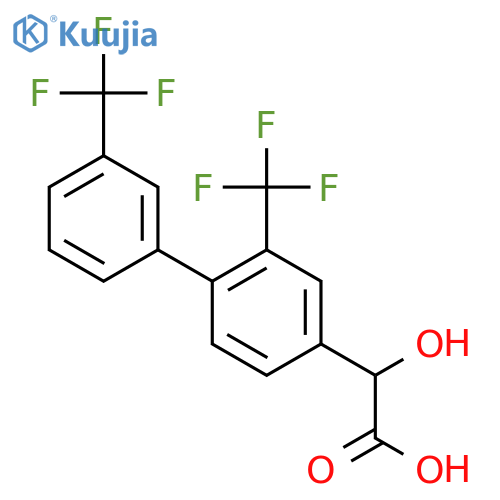

Cas no 1261497-86-2 ((2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid)

1261497-86-2 structure

商品名:(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid

CAS番号:1261497-86-2

MF:C16H10F6O3

メガワット:364.23922586441

CID:4790795

(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid 化学的及び物理的性質

名前と識別子

-

- (2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid

-

- インチ: 1S/C16H10F6O3/c17-15(18,19)10-3-1-2-8(6-10)11-5-4-9(13(23)14(24)25)7-12(11)16(20,21)22/h1-7,13,23H,(H,24,25)

- InChIKey: ZZZICUQSHIXPMS-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(C(=O)O)O)C=CC=1C1C=CC=C(C(F)(F)F)C=1)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 476

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 57.5

(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011011293-250mg |

(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid |

1261497-86-2 | 97% | 250mg |

$499.20 | 2023-09-03 | |

| Alichem | A011011293-1g |

(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid |

1261497-86-2 | 97% | 1g |

$1549.60 | 2023-09-03 | |

| Alichem | A011011293-500mg |

(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid |

1261497-86-2 | 97% | 500mg |

$823.15 | 2023-09-03 |

(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

1261497-86-2 ((2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid) 関連製品

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 624-75-9(Iodoacetonitrile)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量